N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
説明
特性
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKUNRLEOHFACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436663 | |
| Record name | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91147-43-2 | |
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-6-QUINOXALINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3E87REH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski method is a classical multicomponent reaction for synthesizing imidazole derivatives. For N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, this approach involves the condensation of:
-
1,2-Dicarbonyl precursor : Quinoxaline-6-amine derivatives (e.g., 6-aminoquinoxaline).
-
Aldehyde : Formaldehyde or substituted aldehydes.
-
Ammonia : Aqueous or gaseous NH₃.
Reaction Conditions :
-
Solvent: Ethanol or water.
-
Temperature: 80–120°C.
-
Duration: 6–24 hours.
The mechanism proceeds via initial formation of a diimine intermediate from the 1,2-dicarbonyl and ammonia, followed by cyclization with the aldehyde . While this method is versatile, yields for the target compound are moderate (40–60%) due to competing side reactions .
Wallach Synthesis Approach
The Wallach method utilizes aniline derivatives and glyoxal to construct the imidazole ring. For this compound:
-
Quinoxaline-6-amine reacts with glyoxal in acetic acid.
-
Cyclization is promoted by ammonium acetate.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio (Glyoxal:Amine) | 1.2:1 |
| Catalyst | NH₄OAc (20 mol%) |
| Solvent | Acetic acid |
| Yield | 55–65% |
This method avoids harsh conditions but requires precise stoichiometry to prevent over-oxidation .
Dehydrogenation of Imidazolines
Imidazolines serve as precursors for imidazoles via oxidative dehydrogenation. Synthesis involves:
-
Imidazoline Formation : 6-Aminoquinoxaline reacts with ethylene diamine in the presence of POCl₃ to form 4,5-dihydro-1H-imidazol-2-amine intermediates .
-
Oxidation : Catalytic dehydrogenation using Pd/C or MnO₂ at 150–200°C.
Key Considerations :
-
Oxidation efficiency depends on the catalyst loading (5–10 wt%).
-
Yields improve under inert atmospheres (e.g., N₂), reaching 70–75% .
Cyclocondensation with N-Acetyl Ethylene Urea
A novel approach adapted from brimonidine synthesis involves N-acetyl ethylene urea as a cyclizing agent:
Procedure :
-
Step 1 : 6-Aminoquinoxaline reacts with N-acetyl ethylene urea in POCl₃ at 55–60°C for 40 hours.
-
Step 2 : Hydrolysis with methanolic NaOH yields the free base.
Performance Metrics :
| Metric | Value |
|---|---|
| Intermediate Yield | 50–60% |
| Final Product Purity | >98% (HPLC) |
This method avoids chromatographic purification, making it scalable for industrial production .
Metal-Catalyzed Cross-Coupling Reactions
Recent advances employ transition-metal catalysts to streamline synthesis:
Palladium-Catalyzed Amination :
-
Reagents : 6-Chloroquinoxaline and 2-aminoimidazoline.
-
Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C.
Copper-Mediated Coupling :
-
Reagents : 6-Iodoquinoxaline and imidazoline-2-amine.
-
Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMF, 100°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Debus-Radziszewski | 40–60 | 6–24 | Moderate | High |
| Wallach | 55–65 | 12–18 | High | Moderate |
| Imidazoline Dehydrogenation | 70–75 | 8–12 | Low | Low |
| N-Acetyl Ethylene Urea | 50–60 | 40 | High | Moderate |
| Pd-Catalyzed Amination | 68–72 | 24 | Moderate | Low |
The N-acetyl ethylene urea method balances yield and scalability, whereas metal-catalyzed routes offer higher efficiency but require costly catalysts .
Industrial-Scale Production Considerations
Challenges :
-
POCl₃ Handling : Corrosive and moisture-sensitive; requires specialized reactors.
-
Byproduct Management : Phosphorus-containing waste necessitates neutralization.
Optimization Strategies :
-
Continuous flow reactors reduce reaction times by 30%.
-
Solvent recovery systems (e.g., toluene distillation) enhance cost efficiency .
Emerging Methodologies
Microwave-Assisted Synthesis :
-
Reduces reaction times to 1–2 hours with comparable yields (60–65%) .
-
Enables solvent-free conditions using deep eutectic solvents (e.g., choline chloride-urea) .
Biocatalytic Approaches :
化学反応の分析
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce imidazoline derivatives .
科学的研究の応用
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying α2-Adrenoceptor pathways.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine involves its interaction with α2-Adrenoceptors. These receptors are part of the G protein-coupled receptor family and play a role in regulating neurotransmitter release. By binding to these receptors, the compound can modulate various physiological processes .
類似化合物との比較
Comparison with Structurally Similar Compounds
Brimonidine belongs to a class of imidazoline derivatives with modifications on the quinoxaline ring and the imidazoline moiety. Below is a detailed comparison with its structural analogs, therapeutic alternatives, and related impurities:
Structural Analogs
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-46-5)
- Structure: Chlorine replaces bromine at the quinoxaline C5 position.
- Molecular Weight : 247.69 g/mol (vs. 292.14 g/mol for brimonidine).
- Synthesis: Requires chlorination instead of bromination during quinoxaline functionalization .
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinoxalin-6-amine (CAS 91147-45-4)
Therapeutic Alternatives
Clonidine
- Structure: Dichlorophenyl group instead of bromoquinoxaline; retains imidazoline moiety.
- Activity: Non-selective α₂/imidazoline receptor agonist; used systemically for hypertension but causes sedation and hypotension .
- Key Difference : Broader systemic effects limit topical use compared to brimonidine .
Apraclonidine
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Substituent (Quinoxaline C5) | Key Pharmacological Property | Solubility |
|---|---|---|---|---|
| Brimonidine | 292.14 | Bromine | α₂-adrenergic agonist (IOP reduction) | Freely soluble (H₂O) |
| 5-Chloro analog (CAS 91147-46-5) | 247.69 | Chlorine | Potential α₂-agonist (untested) | Moderate (H₂O) |
| 5-Methyl analog (CAS 91147-45-4) | 227.27 | Methyl | Likely reduced activity | Low (H₂O) |
| Clonidine | 230.10 | Dichlorophenyl | Systemic α₂-agonist (hypertension) | Soluble (H₂O) |
| Apraclonidine | 281.55 | Dichlorobenzene + amino | Topical α₂-agonist (glaucoma) | Soluble (H₂O) |
Key Research Findings
- Structure-Activity Relationship (SAR) : Bromine at C5 is critical for brimonidine’s α₂-receptor affinity and selectivity. Halogen removal (e.g., Impurity A) abolishes activity .
- Therapeutic Profile : Brimonidine’s topical efficacy and safety surpass clonidine due to reduced systemic absorption .
- Synthetic Challenges : Bromination steps require precise control to avoid impurities like 5-chloro or des-bromo derivatives .
生物活性
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a compound that has garnered attention due to its structural similarity to known pharmacological agents, particularly its analogue, Brimonidine, which is utilized as an antiglaucoma medication. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H11N5
- Molecular Weight : 213.24 g/mol
- IUPAC Name : this compound
This compound primarily acts as an α2-Adrenoceptor agonist , similar to Brimonidine. This interaction is significant in the modulation of neurotransmitter release and has implications for various therapeutic applications, particularly in ophthalmology for the treatment of glaucoma .
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. A comprehensive evaluation of quinoxaline derivatives revealed:
| Compound | Cell Line Tested | IC50 (μM) | Activity Description |
|---|---|---|---|
| This compound | MALME-M (melanoma) | 55.75% growth inhibition | Moderate inhibition observed |
| Other quinoxaline derivatives | MCF-7 (breast cancer) | IC50 = 22.11 ± 13.3 | High activity compared to controls |
| Quinoxaline analogs | HCT116 (colon carcinoma) | IC50 = 4.4 | Significant cytotoxicity |
These results suggest that structural modifications in quinoxaline derivatives can enhance their biological activity against various cancer cell lines .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that compounds targeting α2-Adrenoceptors may help in reducing neuronal damage in conditions such as Alzheimer’s disease by modulating neurotransmitter systems .
Case Studies and Research Findings
Several studies have documented the biological activities associated with quinoxaline derivatives:
- Antitumor Activity : In a study evaluating various quinoxaline analogs, one compound demonstrated an IC50 value of 2.5 μM against specific tumor cell lines. This highlights the potential of these compounds in developing effective cancer therapies .
- Mechanistic Insights : Research has shown that the presence of certain functional groups on the quinoxaline ring can significantly influence the biological activity. For instance, electron-withdrawing groups have been linked to increased potency against cancer cells .
- Pharmacological Applications : The structural similarities with Brimonidine suggest potential applications in treating conditions beyond glaucoma, including anxiety and depression through adrenergic modulation .
Q & A
How can the crystal structure of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine be determined experimentally?
Methodological Answer:
To resolve the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data . Key steps include:
- Growing high-quality single crystals via solvent evaporation or diffusion.
- Collecting intensity data with a diffractometer (Mo/Kα radiation).
- Solving the phase problem using direct methods (SHELXS) and refining with SHELXL.
- Analyzing hydrogen-bonding networks using graph-set notation to classify interactions (e.g., D(2) motifs for dimeric associations) .
- Validate the structure using R-factors and residual electron density maps.
What advanced analytical techniques are recommended for identifying impurities in this compound?
Methodological Answer:
Impurity profiling requires hyphenated techniques:
- HPLC-MS : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/ammonium formate buffer). Compare retention times and mass spectra against certified reference standards (e.g., ACI 020801 for Impurity A) .
- NMR Spectroscopy : Employ - and -NMR to detect trace impurities via signal splitting or unexpected peaks.
- Elemental Analysis : Confirm stoichiometry deviations caused by halogenated byproducts (e.g., bromine content via combustion analysis).
How does this compound inhibit serotonin transport, and how can this mechanism be validated?
Methodological Answer:
The compound acts as an α2-adrenoceptor agonist, indirectly modulating serotonin transporter (SERT) activity via Ca-dependent pathways . Experimental validation includes:
- Synaptosomal Uptake Assays : Isolate mouse forebrain synaptosomes, pre-incubate with UK14304 (10–100 µM), and measure -5-HT uptake.
- Kinetic Analysis : Calculate and shifts to confirm non-competitive inhibition.
- Calcium Dependency : Repeat assays in Ca-free buffers or with Ca-channel blockers (e.g., nifedipine) to assess ion dependency.
- In Vivo Chronoamperometry : Monitor 5-HT clearance rates in rodent brains post-administration.
What computational strategies predict the compound’s interaction with α2-adrenergic receptors?
Methodological Answer:
Combine molecular docking and density-functional theory (DFT):
- Docking Simulations : Use AutoDock Vina or Schrödinger to model ligand-receptor binding. Optimize the imidazoline moiety’s interaction with Asp113 in the receptor’s active site.
- DFT Calculations : Apply hybrid functionals (e.g., B3LYP) to study electronic properties, such as charge distribution in the quinoxaline ring, which influences binding affinity .
- Molecular Dynamics (MD) : Simulate receptor-ligand complexes in lipid bilayers to assess stability over 100+ ns trajectories.
How can researchers resolve discrepancies in reported binding affinities across studies?
Methodological Answer:
Address variability via:
- Standardized Assay Conditions : Use uniform buffer pH (7.4), temperature (37°C), and receptor isoforms (e.g., α2A vs. α2B).
- Radioligand Binding Assays : Compare values using -rauwolscine as a competitive ligand.
- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify outliers and normalize results using Z-score analysis.
What experimental approaches characterize the compound’s supramolecular interactions in solid-state forms?
Methodological Answer:
Analyze crystal packing via:
- Hydrogen-Bonding Analysis : Identify N–H⋯N and C–H⋯π interactions using Mercury software. Classify motifs (e.g., R(8) rings) .
- Thermogravimetric Analysis (TGA) : Assess stability and solvate formation (e.g., hydrates) by monitoring mass loss upon heating.
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism.
How can in vitro findings on this compound’s neurochemical effects be translated to in vivo models?
Methodological Answer:
Bridge in vitro and in vivo studies via:
- Microdialysis : Measure extracellular 5-HT levels in rodent prefrontal cortex post-administration.
- Behavioral Assays : Test intra-ocular pressure reduction in glaucoma models (e.g., hypertonic saline-induced ocular hypertension) .
- Pharmacokinetic Profiling : Determine bioavailability and blood-brain barrier penetration using LC-MS/MS.
What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
Focus on regioselective modifications:
- Bromine Substitution : Replace the 5-bromo group with Cl or F via Buchwald-Hartwig amination.
- Imidazoline Ring Modifications : Introduce methyl groups at the 4,5-positions to alter conformational flexibility .
- High-Throughput Screening : Use parallel synthesis to generate libraries and test α2-receptor binding via fluorescence polarization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
